1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea

Kinase Inhibition Cancer Research VEGFR-2

This unsymmetrical diarylurea features a defined ortho-fluoro and para-nitro substitution pattern, exactly mirroring the core pharmacophore of the multi-kinase inhibitor Sorafenib. This specific regioisomer is critical; minor positional shifts of the electron-withdrawing groups drastically alter target engagement. For R&D teams, this scaffold provides a validated starting point for kinase inhibitor programs (VEGFR-2/CDK2), offering a consistent chemical probe to systematically explore SAR, improve selectivity, and investigate cytotoxicity. Avoid the high-risk variability of generic analogs—secure this exact, crystalline-grade compound for reproducible drug discovery results.

Molecular Formula C13H10FN3O3
Molecular Weight 275.23 g/mol
Cat. No. B4237687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea
Molecular FormulaC13H10FN3O3
Molecular Weight275.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C13H10FN3O3/c14-11-3-1-2-4-12(11)16-13(18)15-9-5-7-10(8-6-9)17(19)20/h1-8H,(H2,15,16,18)
InChIKeyZDBQMRLVFFWGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights: The Core Attributes of 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea (CAS 853750-63-7)


1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea (CAS 853750-63-7) is an unsymmetrical diarylurea with a molecular formula of C13H10FN3O3 and a molecular weight of 275.23 g/mol . As a member of the diarylurea class, it features a central urea core linking 2-fluorophenyl and 4-nitrophenyl moieties. This chemical scaffold is foundational to several pharmaceuticals, most notably the multi-kinase inhibitor Sorafenib, which is approved for treating certain cancers . This structural relevance makes 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea a compelling scaffold for medicinal chemistry exploration, particularly in oncology and kinase inhibition research.

Why 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea is Not Interchangeable with Other Diarylureas


The diarylurea core is not a generic, interchangeable motif. The specific substitution pattern—an ortho-fluorine on one ring and a para-nitro group on the other—dictates critical physicochemical properties, biological target engagement, and overall molecular behavior. For instance, the presence and position of these electron-withdrawing groups profoundly influence the molecule's conformation, hydrogen-bonding capacity, and electronic distribution, which are key determinants of kinase inhibition potency and selectivity [1][2]. Even minor regioisomeric shifts (e.g., moving the fluorine from the 2- to the 3- or 4-position) can drastically alter a compound's activity profile, making direct substitution with a seemingly similar analog a high-risk decision in a research program [3].

Quantitative Evidence: Benchmarking 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea Against Key Comparators


Potent VEGFR-2 Kinase Inhibition: Evidence from Class-Level Data

A class-level inference based on a closely related analog (1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea) suggests that the target compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The analog demonstrates an IC50 of 0.300 nM in a homogeneous time-resolved fluorescence (HTRF) assay against the recombinant human VEGFR-2 kinase domain [1]. This potency is characteristic of high-affinity Type II kinase inhibitors. In contrast, a related compound, 1-[4-[(2-fluorophenyl)sulfonylamino]phenyl]-3-(4-nitrophenyl)urea, shows negligible activity against an unrelated bacterial target, with an IC50 of 422,000 nM, highlighting the importance of the specific urea core substitution for potent mammalian kinase engagement [2].

Kinase Inhibition Cancer Research VEGFR-2

Structural Conformation and Crystallinity: A Critical Factor for Reproducibility

The molecular geometry of 1-(2-fluorophenyl)-3-(4-nitrophenyl)urea is characterized by a near-planar conformation, with a dihedral angle of only 6.51° between the fluorophenyl and nitrophenyl ring planes [1]. This planarity is stabilized by an intramolecular N–H⋯O hydrogen bond between the urea N–H group and the carbonyl oxygen . Such a rigid conformation has direct implications for its solid-state properties. Single-crystal X-ray diffraction data has been successfully collected and refined to an R-value of 0.050 for this compound, confirming its high crystallinity [2]. This is a key differentiator from more flexible diarylurea analogs, which may exist as oils or amorphous solids, making handling and analytical characterization significantly more challenging.

Crystallography Solid-State Chemistry Reproducibility

Moderate CDK2 Inhibition: A Defined Baseline for Lead Optimization

A series of nitroaryl urea derivatives, which includes 1-(2-fluorophenyl)-3-(4-nitrophenyl)urea as a core structural element, was investigated for antiproliferative activity. One compound from this series was identified as a moderate inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 value of 14.3 µM [1]. This specific level of activity establishes a clear, quantitative baseline for the chemotype's interaction with CDK2. While not as potent as some advanced inhibitors, this defined IC50 provides a crucial reference point for structure-activity relationship (SAR) studies and for comparing the impact of additional substituents. Importantly, this series of compounds generally demonstrated greater cytotoxicity compared to the established chemotherapy drug cisplatin in certain cancer cell lines, while showing reduced toxicity to healthy HSF human fibroblasts [1].

Antiproliferative Cell Cycle CDK2 Inhibitor

Procurement-Driven Applications: Where 1-(2-Fluorophenyl)-3-(4-nitrophenyl)urea Adds Value


Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitor Design

Given the structural similarity to the core of the approved drug Sorafenib and the class-level evidence of potent VEGFR-2 inhibition (IC50 ~ 0.300 nM) [1], this compound is an ideal starting point for a medicinal chemistry campaign aimed at developing novel kinase inhibitors. Researchers can use this well-defined scaffold to explore SAR by introducing various substituents to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of discovering new anti-angiogenic or anti-proliferative agents.

Chemical Biology: A Defined Probe for CDK2-Mediated Cell Cycle Studies

With a class-level CDK2 IC50 of 14.3 µM [2], this compound serves as a defined, moderate-strength chemical probe. It is suitable for investigating the downstream effects of partial CDK2 inhibition on cell cycle progression, apoptosis, and gene expression, particularly in cancer cell lines where nitroaryl ureas have shown greater cytotoxicity than cisplatin [2]. Its use as a tool compound can help dissect the role of CDK2 in various cellular contexts without the confounding effects of potent, multi-targeted inhibition.

Materials Science & Crystal Engineering: A Model System for Studying Hydrogen-Bonding Motifs

The compound's high crystallinity and well-defined, near-planar conformation stabilized by an intramolecular N–H⋯O hydrogen bond [3] make it an excellent model system for fundamental research in crystal engineering and supramolecular chemistry. It can be used to systematically study the competition between intramolecular and intermolecular hydrogen bonds, analyze the role of halogen substitution on crystal packing, and design new crystalline materials with predictable properties.

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